CID 78066170

Description

CID 78066170 is a unique compound registered in the PubChem database, a global repository for chemical structures and biological activities. For instance, references a CID compound analyzed via GC-MS and vacuum distillation, suggesting it could be a natural product or synthetic derivative with distinct chromatographic and spectral characteristics .

Properties

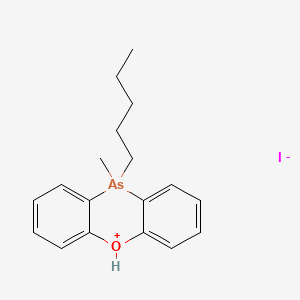

Molecular Formula |

C18H23AsIO |

|---|---|

Molecular Weight |

457.2 g/mol |

InChI |

InChI=1S/C18H22AsO.HI/c1-3-4-9-14-19(2)15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19;/h5-8,10-13H,3-4,9,14H2,1-2H3;1H |

InChI Key |

YVZGCKVGHCEGTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066170 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.

Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the product.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

Automation: The process is often automated to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 78066170 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into a more reduced form.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives.

Scientific Research Applications

CID 78066170 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78066170 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 78066170, we compare it to compounds with analogous PubChem identifiers (CIDs) and functionalities. Below is a comparative analysis based on structural motifs, analytical data, and biological relevance:

Table 1: Structural and Functional Comparison of this compound and Analogues

Note: Specific structural details for this compound are inferred from methodological frameworks in and , which emphasize PubChem metadata and collision-induced dissociation (CID) mass spectrometry for compound characterization.

Key Findings:

Structural Diversity: this compound likely shares modularity with triterpenoids (e.g., betulin derivatives) or phenolic lipids, given the prevalence of these classes in PubChem entries .

Analytical Signatures : If this compound contains labile bonds (e.g., esters or glycosides), its CID/HCD fragmentation patterns would differ from stable backbones like bile acids, as demonstrated in .

Biological Relevance : Compounds with hybrid structures (e.g., 3-O-caffeoyl betulin) often exhibit enhanced bioactivity, suggesting this compound may have optimized pharmacokinetic properties .

Pharmacological and Analytical Insights

Mass Spectrometry Profiling

Studies on sulfonamides () and ginsenosides () highlight the utility of CID/HCD-MS/MS for differentiating structural isomers and elucidating fragmentation pathways. For this compound, high-resolution MS/MS could resolve its fragmentation behavior, particularly if it contains functional groups prone to cut-off effects (e.g., glycosidic bonds) .

Therapeutic Potential

and demonstrate the clinical relevance of CID (chemical-induced disease) models, such as chemotherapy-induced diarrhea (CID). While this compound’s therapeutic role is undefined, structurally related compounds like irbesartan (CID 3749) and troglitazone (CID 5591) target specific enzymes or receptors, suggesting pathways for future investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.